Cas no 954253-64-6 (3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid)

3-5-(2-Methylcyclopropyl)furan-2-yl-2-oxopropanoic acid is a specialized organic compound featuring a furan ring substituted with a 2-methylcyclopropyl group and an α-keto acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of the α-keto acid group allows for versatile functionalization, enabling applications in cross-coupling reactions, biocatalysis, and the synthesis of heterocyclic scaffolds. Its furan core contributes to electron-rich properties, facilitating further derivatization. The compound’s stability and well-defined stereochemistry enhance its utility in precision synthesis, offering researchers a reliable building block for complex molecular architectures.
3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid structure
954253-64-6 structure
商品名:3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid
CAS番号:954253-64-6
MF:C11H12O4
メガワット:208.210583686829
CID:6262121
PubChem ID:16790845

3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid
    • 954253-64-6
    • EN300-1826707
    • AKOS009139334
    • 3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
    • インチ: 1S/C11H12O4/c1-6-4-8(6)10-3-2-7(15-10)5-9(12)11(13)14/h2-3,6,8H,4-5H2,1H3,(H,13,14)
    • InChIKey: XMANYLHTJPZNFR-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC(C(=O)O)=O)=CC=C1C1CC1C

計算された属性

  • せいみつぶんしりょう: 208.07355886g/mol
  • どういたいしつりょう: 208.07355886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 67.5Ų

3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1826707-0.05g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
0.05g
$528.0 2023-09-19
Enamine
EN300-1826707-1.0g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
1g
$1157.0 2023-06-02
Enamine
EN300-1826707-2.5g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
2.5g
$1230.0 2023-09-19
Enamine
EN300-1826707-0.1g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
0.1g
$553.0 2023-09-19
Enamine
EN300-1826707-0.5g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
0.5g
$603.0 2023-09-19
Enamine
EN300-1826707-10.0g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
10g
$4974.0 2023-06-02
Enamine
EN300-1826707-5.0g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
5g
$3355.0 2023-06-02
Enamine
EN300-1826707-5g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
5g
$1821.0 2023-09-19
Enamine
EN300-1826707-0.25g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
0.25g
$579.0 2023-09-19
Enamine
EN300-1826707-1g
3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid
954253-64-6
1g
$628.0 2023-09-19

3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid 関連文献

3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acidに関する追加情報

Introduction to 3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid (CAS No. 954253-64-6)

3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid, identified by its CAS number 954253-64-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a furan moiety combined with a methylcyclopropyl substituent and an α-keto acid functional group makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure imparts unique electronic and steric properties, which are critical for its interaction with biological targets. The furan ring is a common feature in many bioactive molecules, known for its ability to engage in hydrogen bonding and π-stacking interactions, thereby facilitating binding to proteins and nucleic acids. The 2-methylcyclopropyl group adds a rigid, three-dimensional element to the molecule, which can influence its pharmacokinetic profile and binding affinity. Additionally, the α-keto acid moiety serves as a reactive site for further derivatization, enabling the synthesis of more complex analogs.

In recent years, there has been growing interest in exploring the pharmacological potential of furan derivatives. Studies have demonstrated that furan-based compounds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in 3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid suggests that it may possess similar properties, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a precursor for drug discovery. The α-keto acid group can be readily converted into other functional entities such as esters, amides, or thioesters, which are common pharmacophores in medicinal chemistry. Furthermore, the presence of the methylcyclopropyl group may enhance metabolic stability, a crucial factor in drug design. These features make 3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid an attractive scaffold for generating libraries of compounds for high-throughput screening.

Recent advancements in computational chemistry have enabled more efficient virtual screening of molecular libraries. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict the binding modes and affinities of 3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid to various biological targets. This approach has already been successfully applied to identify lead compounds for several therapeutic areas, including oncology and neurodegenerative diseases. The integration of experimental data with computational predictions provides a robust framework for optimizing the biological activity of this compound.

The synthesis of 3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid presents both challenges and opportunities for synthetic chemists. The construction of the furan ring can be achieved through various methods, including cyclization reactions or metal-catalyzed cross-coupling reactions. The introduction of the methylcyclopropyl group requires careful selection of reagents and conditions to ensure high yield and purity. Despite these challenges, recent developments in synthetic methodologies have made it increasingly feasible to access complex molecules like this one.

In conclusion, 3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid (CAS No. 954253-64-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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